REACTION_CXSMILES
|
Cl.C[O:3][C:4](=[O:7])[CH2:5]N.C([N:10]([CH:14](C)C)[CH:11]([CH3:13])C)C.[CH2:17](Cl)Cl>>[N:10]1[CH:11]=[CH:13][CH:17]=[C:5]([C:4]([OH:3])=[O:7])[CH:14]=1 |f:0.1|
|
Name
|
acid chloride
|
Quantity
|
12.81 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
WAIT
|
Details
|
After 1/2 hour a gas chromatographic assay showed complete
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
WASH
|
Details
|
It was washed with dilute HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2C2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The CH2Cl2 layer was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 14.2 g orange oily solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.C[O:3][C:4](=[O:7])[CH2:5]N.C([N:10]([CH:14](C)C)[CH:11]([CH3:13])C)C.[CH2:17](Cl)Cl>>[N:10]1[CH:11]=[CH:13][CH:17]=[C:5]([C:4]([OH:3])=[O:7])[CH:14]=1 |f:0.1|
|
Name
|
acid chloride
|
Quantity
|
12.81 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
WAIT
|
Details
|
After 1/2 hour a gas chromatographic assay showed complete
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
WASH
|
Details
|
It was washed with dilute HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2C2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The CH2Cl2 layer was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 14.2 g orange oily solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |